Chlorpromazine

Description

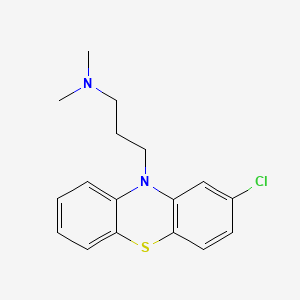

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEIMTDSQAKGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022808 | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Oily liquid, White, crystalline solid | |

CAS No. |

34468-21-8, 50-53-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34468-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine cation radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034468218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42B7VYA4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-178, About 60 °C, < 25 °C | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpromazine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base, such as sodium amide, to form this compound . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by reacting this compound base with hydrochloric acid. The resulting product is then purified through crystallization to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include this compound N-oxide, desmethyl this compound, and various phenol and sulfoxide derivatives .

Scientific Research Applications

Introduction to Chlorpromazine

This compound (CPZ), a member of the phenothiazine class of antipsychotic medications, was first synthesized in 1951 and has since played a pivotal role in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. Beyond its primary psychiatric applications, CPZ has been investigated for a range of other uses, including its potential antiviral properties and effects on various medical conditions.

Psychiatric Disorders

This compound is primarily used to manage:

- Schizophrenia : Effective for treating positive symptoms such as hallucinations and delusions.

- Bipolar Disorder : Particularly for acute manic episodes.

- Acute Psychosis : Provides short-term control of severe agitation and combativeness.

- Nausea and Vomiting : Used to control nausea, especially in perioperative settings.

- Other Conditions : Includes treatment for chronic hiccups (persistent singultus), acute intermittent porphyria, and adjunctive therapy for serotonin syndrome .

Antiviral Activity

Recent studies have highlighted CPZ's potential as an antiviral agent:

- COVID-19 : Clinical trials are underway to assess CPZ's efficacy against SARS-CoV-2, with initial findings suggesting it may inhibit viral entry into host cells by interfering with clathrin-mediated endocytosis .

- Other Viruses : CPZ has demonstrated antiviral effects against several viruses, including influenza, Ebola, and other coronaviruses, indicating its broad-spectrum activity .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens:

- Bacterial Infections : It has shown effectiveness against Staphylococcus aureus and other bacteria in vitro.

- Protozoal Infections : Studies indicate activity against intracellular pathogens like leishmania and trypanosomes, suggesting its potential as an anti-malarial agent .

Neurological Research

This compound is being explored in the context of neurodegenerative diseases:

- Alzheimer’s Disease : Research indicates that CPZ may interact with serotonin receptors that could be beneficial in treating cognitive deficits associated with Alzheimer’s disease .

Cardiovascular Applications

This compound's effects on cardiovascular health are also under investigation:

- Cardiotoxicity Studies : While generally safe for the population, specific genetic traits can predispose individuals to adverse reactions. Recent advancements in personalized medicine using induced pluripotent stem cells (iPSCs) are being utilized to understand these risks better .

Case Study 1: this compound in COVID-19 Treatment

A clinical trial (NCT 04366739) is currently evaluating the effectiveness of CPZ in treating COVID-19 patients. Preliminary findings suggest that it may reduce viral load and improve clinical outcomes by inhibiting viral entry mechanisms .

Case Study 2: Antimicrobial Activity

In a study examining the antimicrobial properties of CPZ, researchers found significant inhibition of Staphylococcus aureus at concentrations higher than those typically achieved in clinical settings. This opens avenues for further exploration into its use as an adjunctive treatment for bacterial infections .

Case Study 3: Neurodegenerative Disease Research

Research utilizing a chemocentric informatics approach has identified potential pathways through which CPZ could exert protective effects against neurodegeneration, particularly in models simulating Alzheimer’s disease. This highlights its potential beyond traditional psychiatric applications .

Mechanism of Action

Chlorpromazine exerts its effects primarily through the blockade of dopamine D2 receptors in the brain, which reduces dopaminergic transmission. This action is responsible for its antipsychotic effects. Additionally, this compound has antiserotonergic and antihistaminergic properties, contributing to its sedative and antiemetic activities .

Comparison with Similar Compounds

Structural Analogues: Phenothiazine Derivatives

Phenothiazines share a tricyclic nucleus but differ in substituents, influencing potency, receptor affinity, and side effects.

Clinical Efficacy :

- In psychiatric trials, this compound outperformed Promazine in reducing agitation and psychosis, with a 30% greater reduction in symptom severity scores .

- Perphenazine and Prochlorperazine show comparable efficacy to this compound but with improved tolerability due to serotonin receptor modulation .

Adverse Effects :

- This compound and Trifluoperazine exhibit higher EPS rates (20–25%) compared to Piperazine derivatives like Perphenazine (10–15%) .

- Thioridazine’s anticholinergic properties reduce EPS but increase risks of QT prolongation and arrhythmias .

Non-Phenothiazine Antipsychotics

Haloperidol (Butyrophenone) :

- Mechanism : Potent D2 antagonist with minimal 5-HT2A activity.

- Efficacy : 2–3x more potent than this compound in acute psychosis but higher EPS incidence (35–40%) .

- Key Difference : Lacks intrinsic anticholinergic activity, necessitating adjunctive medications (e.g., Benztropine) for EPS management .

Clozapine (Atypical Antipsychotic) :

- Mechanism : Balanced D2/5-HT2A/D4 receptor antagonism.

- Efficacy : Superior to this compound in treatment-resistant schizophrenia (40% response vs. 15%) with negligible EPS .

- Key Difference : Risk of agranulocytosis limits use, unlike this compound’s broader safety profile .

Receptor Binding and Selectivity

| Compound | D2 IC50 (nM) | 5-HT2A IC50 (nM) | Selectivity Ratio (D2/5-HT2A) |

|---|---|---|---|

| This compound | 1.8 | 4.2 | 0.43 |

| Haloperidol | 0.7 | 120 | 0.006 |

| Clozapine | 160 | 8.3 | 19.3 |

| Prochlorperazine | 2.1 | 3.5 | 0.60 |

Data adapted from and . This compound’s moderate selectivity for D2 over 5-HT2A contrasts with Clozapine’s 5-HT2A preference, explaining their divergent side effect profiles.

Metabolic and Physicochemical Properties

- Metabolism: this compound undergoes hepatic oxidation to active metabolites (e.g., 7-hydroxythis compound), while Promazine forms 2- and 4-hydroxylated derivatives . Both drugs exhibit dose-dependent urinary excretion, with phenolic metabolites predominating (2–3:1 ratio) .

- Degradation : this compound is prone to photodegradation, forming hydroxylated byproducts, whereas Trifluoperazine shows similar oxidative instability in acidic media .

Biological Activity

Chlorpromazine (CPZ) is a phenothiazine derivative that has been widely used in the treatment of various psychiatric disorders, particularly schizophrenia. Its biological activity extends beyond its antipsychotic effects, encompassing a range of pharmacological actions that affect multiple biological pathways. This article explores the diverse biological activities of this compound, including its mechanisms of action, clinical applications, and recent research findings.

This compound functions primarily as an antagonist at various neurotransmitter receptors, which contributes to its therapeutic effects as well as its side effects. Key mechanisms include:

- Dopaminergic Receptors : CPZ predominantly blocks D2 dopamine receptors, which is crucial for its antipsychotic effects. It also affects other dopamine receptor subtypes (D1, D3, D4), influencing both positive and negative symptoms of schizophrenia .

- Serotonergic Receptors : It acts on 5-HT1 and 5-HT2 serotonin receptors, providing anxiolytic and antidepressant properties while also mitigating some extrapyramidal side effects .

- Histaminergic and Adrenergic Receptors : CPZ exhibits significant antihistaminic activity (H1 receptor blockade) leading to sedation and antiemetic effects. It also has antiadrenergic properties through alpha-adrenergic receptor antagonism .

- Anticholinergic Activity : The drug has mild anticholinergic effects, which can alleviate extrapyramidal symptoms but may lead to other side effects such as dry mouth and blurred vision .

Clinical Applications

This compound is primarily used in the management of:

- Schizophrenia : Studies indicate that this compound can reduce relapse rates compared to placebo, with a relative risk reduction (RR) of 0.65 over six months to two years . However, the evidence quality is low due to heterogeneity across studies.

- Acute Psychotic Episodes : Its rapid onset of action makes it suitable for acute management in hospital settings.

- Nausea and Vomiting : CPZ is effective in treating nausea associated with chemotherapy and post-operative recovery .

Recent Research Findings

Recent studies have expanded the understanding of CPZ's biological activity beyond traditional psychiatric uses:

- Antiviral Properties : this compound has demonstrated antiviral activity against various viruses including SARS-CoV-1 and hepatitis C. It interferes with viral replication by inhibiting clathrin-mediated endocytosis, suggesting potential applications in treating viral infections .

- Cytotoxicity Studies : Research involving this compound conjugates with gold nanoparticles indicated dose-dependent cytotoxicity against human lymphocytes and melanoma cells. At higher concentrations (1 mM), CPZ significantly reduced cell viability, highlighting its potential as an anticancer agent .

- COVID-19 Observational Studies : An observational study evaluated CPZ's impact on mortality among hospitalized COVID-19 patients. Despite initial hypotheses regarding its antiviral properties, results did not show a significant reduction in mortality associated with CPZ use, indicating the need for further investigation into its efficacy in this context .

Table 1: Summary of this compound's Biological Activities

| Activity Type | Mechanism/Effect | Clinical Relevance |

|---|---|---|

| Antipsychotic | D2 receptor antagonist | Treatment of schizophrenia |

| Antiemetic | H1 receptor antagonist | Management of nausea |

| Antiviral | Inhibits viral replication | Potential use in viral infections |

| Cytotoxicity | Dose-dependent cell viability reduction | Investigated for cancer therapies |

Table 2: Clinical Outcomes Associated with this compound Use

Case Studies

A notable case involved a cohort of patients treated with this compound during the COVID-19 pandemic. Despite expectations based on its antiviral properties, this compound did not correlate with improved survival outcomes among hospitalized patients, prompting further scrutiny into its clinical utility in viral infections .

Q & A

Q. What physicochemical properties of chlorpromazine are critical for experimental design?

this compound hydrochloride (C₁₇H₂₀Cl₂N₂S, MW 355.33 g/mol) is hygroscopic and light-sensitive, requiring storage at 4°C in airtight containers . Its solubility in water and acetonitrile (100 µg/mL) informs solvent selection for HPLC analysis . The melting point (194–199°C) and pH-dependent stability (degradation in strong acids/bases) necessitate controlled conditions during in vitro assays . Researchers should validate storage conditions using accelerated stability testing per ICH guidelines, monitoring degradation via UV spectrophotometry at 260 nm .

Q. How is this compound quantified in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard. A 10 µL sample is injected into a C18 column, with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) . Calibration curves using certified reference materials (e.g., 7-hydroxy this compound) ensure accuracy, while recovery studies (95–105%) validate method precision . For dissolution testing, USP Apparatus II (paddle method) at 50 rpm in 900 mL HCl (0.1N) is recommended .

Q. What safety protocols are essential when handling this compound?

this compound is classified as acutely toxic (H301, H330), a skin sensitizer (H317), and a reproductive toxin (H360) . Researchers must use PPE (nitrile gloves, lab coats, eye protection) and work in fume hoods to avoid inhalation. Spills require neutralization with 10% sodium bicarbonate and disposal as hazardous waste . Environmental precautions include avoiding aquatic contamination (H412) via chemical traps .

Advanced Research Questions

Q. How can dose equivalence between this compound and atypical antipsychotics be determined?

Dose equivalence is established through fixed-dose, placebo-controlled trials, using haloperidol as an intermediary (2 mg haloperidol ≈ 100 mg this compound) . Minimum effective doses (e.g., 5 mg/day olanzapine ≈ 100 mg/day this compound) are derived from meta-analyses of randomized controlled trials . Advanced methods include meta-regression to adjust for covariates like trial duration and baseline severity, ensuring comparability across heterogeneous study populations .

Q. What methodological considerations apply when analyzing this compound's neurochemical effects?

Preclinical studies using pigeon treadle-pressing models have shown dose-dependent suppression of appetitive behaviors (ED₅₀: 5.6 mg/kg) . For in vitro DNA interaction studies, UVB-irradiated calf thymus DNA (3 µg/mL) is incubated with this compound (4–20 µg/mL), with absorbance measured at 260 nm to assess intercalation . Statistical analysis requires paired Student’s t-tests (two-tailed) to confirm significance (p < 0.05) .

Q. How do this compound plasma levels influence clinical trial outcomes?

Plasma levels show high interindividual variability due to cytochrome P450 metabolism (e.g., CYP2D6 polymorphisms) . Steady-state levels (10–100 ng/mL) are measured via gas chromatography-mass spectrometry (GC-MS), but correlations with clinical response remain inconsistent . Trials should use crossover designs (e.g., trihexyphenidyl vs. placebo) to control for confounding variables .

Q. What statistical methods resolve contradictions in this compound's therapeutic window?

Meta-regression of antipsychotic trials (Jadad scale ≥3) can isolate dose-response relationships, adjusting for covariates like age and baseline symptom severity . For example, a β coefficient of 0.01 (95% CI: −0.02–0.04) indicates no significant link between this compound dose (mg-equivalents) and effect size in tic disorders . Logistic regression with this compound-equivalent doses as continuous variables can model side effects like hyperprolactinemia .

Q. How are this compound metabolites integrated into pharmacokinetic studies?

7-hydroxy this compound, an active metabolite, is quantified via LC-MS/MS in rat plasma (LOQ: 0.1 ng/mL) . Pharmacodynamic models correlate metabolite levels (e.g., 5 mg/kg → 120% prolactin increase) with receptor occupancy rates . Researchers must account for inter-species metabolic differences when extrapolating preclinical data to humans .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.